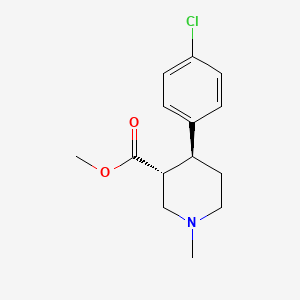

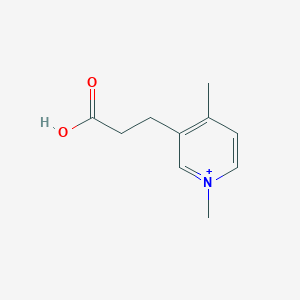

(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester

Descripción general

Descripción

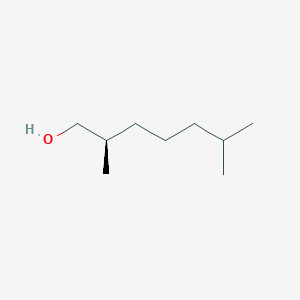

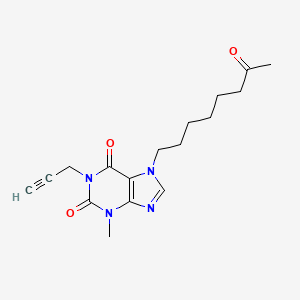

(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester is a chemical compound with a complex structure that includes a piperidine ring substituted with a chlorophenyl group and a carboxylic acid methyl ester

Aplicaciones Científicas De Investigación

(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

Nocaine, also known as (+)-CPCA, primarily targets the dopamine transporter and inhibits dopamine uptake . This action is similar to that of cocaine . It stimulates motor activity in rodents and completely substitutes for cocaine in discrimination tests .

Mode of Action

Nocaine interacts with its targets, primarily the dopamine transporter, by binding to it and inhibiting the reuptake of dopamine . This inhibition increases the extracellular concentrations of dopamine, leading to an increase in dopaminergic neurotransmission .

Biochemical Pathways

Cocaine is known to inhibit the reuptake of dopamine, serotonin, and norepinephrine, increasing their extracellular concentrations and enhancing neurotransmission .

Pharmacokinetics

It is known that the pharmacokinetics of a drug refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

The result of nocaine’s action is an increase in dopaminergic neurotransmission due to the inhibition of dopamine reuptake . This leads to stimulant effects similar to those of cocaine . Nocaine was found to substitute for cocaine in animal models while having significantly less abuse potential itself .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-chlorobenzaldehyde and methylamine.

Substitution Reactions: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinating agent like thionyl chloride.

Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- (3R,4S)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester

- (3R,4S)-4-(4-bromophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester

- (3R,4S)-4-(4-methylphenyl)-1-methylpiperidine-3-carboxylic acid methyl ester

Uniqueness

(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents. This uniqueness makes it a valuable compound for various research and industrial applications.

Propiedades

IUPAC Name |

methyl (3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c1-16-8-7-12(13(9-16)14(17)18-2)10-3-5-11(15)6-4-10/h3-6,12-13H,7-9H2,1-2H3/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFVYUDIAQQDTA-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)C(=O)OC)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@H](C1)C(=O)OC)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180975 | |

| Record name | Nocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205805-14-7, 263769-22-8 | |

| Record name | rel-Methyl (3R,4S)-4-(4-chlorophenyl)-1-methyl-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205805-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3R,4S)-4-(4-chlorophenyl)-1-methyl-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263769-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263769228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does (+)-CPCA interact with monoamine transporters?

A1: (+)-CPCA acts as a potent inhibitor of monoamine transporters, primarily targeting the dopamine transporter (DAT) and norepinephrine transporter (NET) with high affinity. [, ] It exhibits a lower affinity for the serotonin transporter (SERT) compared to cocaine. [, , ]

Q2: What are the downstream effects of (+)-CPCA binding to monoamine transporters?

A2: By inhibiting DAT and NET, (+)-CPCA blocks the reuptake of dopamine and norepinephrine in the synapse, leading to increased neurotransmitter levels. [, ] This elevation in dopamine levels in specific brain regions is believed to contribute to the locomotor stimulant effects observed with (+)-CPCA administration. [, ]

Q3: Does (+)-CPCA fully substitute for cocaine in behavioral studies?

A3: Despite its lower potency, (+)-CPCA has been shown to completely substitute for cocaine in drug discrimination tests in rats, indicating that it produces similar subjective effects. [, ]

Q4: What is the molecular formula and weight of (+)-CPCA?

A4: The molecular formula of (+)-CPCA is C14H18ClNO2, and its molecular weight is 267.74 g/mol.

Q5: How does the structure of (+)-CPCA differ from cocaine, and how do these differences affect its activity?

A5: (+)-CPCA, based on a piperidine ring, is structurally distinct from cocaine, which features a tropane ring system. [] This structural difference contributes to (+)-CPCA's weaker reinforcing properties and slower onset of action compared to cocaine. [, ]

Q6: Have any structural modifications of (+)-CPCA led to enhanced activity or selectivity?

A6: Research has explored the synthesis of piperidine-based nocaine/modafinil hybrid ligands, demonstrating improved potency at monoamine transporters, particularly DAT and NET. [] Some modifications have resulted in highly active and selective inhibitors with nanomolar to subnanomolar potency. []

Q7: What is known about the pharmacokinetic profile of (+)-CPCA?

A7: Research indicates that (+)-CPCA has a slower onset of action in the first few minutes after intravenous injection compared to cocaine, likely due to differences in the kinetics of DAT binding. []

Q8: How does (+)-CPCA's pharmacodynamic profile differ from cocaine?

A8: While both compounds act as locomotor stimulants, (+)-CPCA is less potent and efficacious than cocaine. [, ] Intriguingly, pretreatment with (+)-CPCA can dose-dependently block the locomotor stimulant effects of cocaine in rats, suggesting potential as a cocaine antagonist. [, ]

Q9: Has (+)-CPCA demonstrated efficacy in any in vivo models?

A9: Studies in rhesus monkeys revealed that (+)-CPCA is readily self-administered, but it shows limited reinforcing properties in rats compared to cocaine in both fixed and progressive ratio intravenous drug self-administration tests. [, ] This suggests a potential for therapeutic development for cocaine dependence. [, ]

Q10: Are there any known applications of (+)-CPCA beyond its potential as a treatment for cocaine addiction?

A10: Some piperidine-based nocaine/modafinil hybrid ligands, derived from the structure of (+)-CPCA, have shown promise as potential positron emission tomography (PET) imaging tools. [] They may also have applications in the treatment of central nervous system disorders such as depression and sleep apnea. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

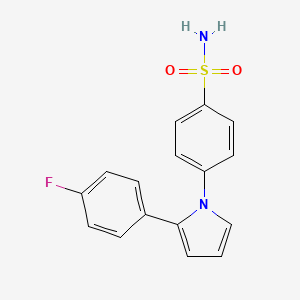

![1-[6,6-Bis(4-fluorophenyl)hexyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B1251473.png)

![N-{4-(Biphenyl-2-ylmethoxy)-1-[2-(4-fluoro-benzoyl)-benzoyl]-pyrrolidin-2-ylmethyl}-4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-benzamide](/img/structure/B1251486.png)